molecular formula C15H32O B3275650 5-METHOXY-5-PROPYLUNDECANE CAS No. 62813-67-6

5-METHOXY-5-PROPYLUNDECANE

Cat. No.: B3275650
CAS No.: 62813-67-6
M. Wt: 228.41 g/mol
InChI Key: JCMWYUJPXZOVDK-UHFFFAOYSA-N
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Description

5-Methoxy-5-propylundecane: is an organic compound with the molecular formula C15H32O It is a derivative of undecane, where a methoxy group (-OCH3) and a propyl group (-C3H7) are attached to the fifth carbon atom of the undecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-5-propylundecane typically involves the alkylation of undecane with methoxy and propyl groups. One common method is the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a base. For example, undecanol can be reacted with methoxypropyl chloride in the presence of a strong base like sodium hydride (NaH) to form this compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under mild conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methoxy-5-propylundecane can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group (-OH) or further oxidized to a carbonyl group (C=O).

    Reduction: Reduction reactions can convert the methoxy group to a methyl group (-CH3), reducing the oxygen content in the molecule.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 5-hydroxy-5-propylundecane or 5-oxo-5-propylundecane.

    Reduction: Formation of 5-methyl-5-propylundecane.

    Substitution: Formation of various substituted undecane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Methoxy-5-propylundecane is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of methoxy and propyl groups on biological activity. It can serve as a model compound for understanding the interactions of similar molecules with biological systems.

Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential therapeutic uses. Research into similar compounds has shown promise in areas such as anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-5-propylundecane involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The propyl group can influence the compound’s hydrophobicity, affecting its distribution and interaction within biological membranes.

Comparison with Similar Compounds

    5-Methoxyundecane: Lacks the propyl group, making it less hydrophobic.

    5-Propylundecane: Lacks the methoxy group, reducing its ability to participate in hydrogen bonding.

    5-Methoxy-5-ethylundecane: Similar structure but with an ethyl group instead of a propyl group, affecting its physical and chemical properties.

Uniqueness: 5-Methoxy-5-propylundecane is unique due to the presence of both methoxy and propyl groups on the same carbon atom. This combination of functional groups imparts distinct physical and chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methoxy-5-propylundecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O/c1-5-8-10-11-14-15(16-4,12-7-3)13-9-6-2/h5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMWYUJPXZOVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCC)(CCCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50804893
Record name 5-Methoxy-5-propylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50804893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62813-67-6
Record name 5-Methoxy-5-propylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50804893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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